molecular formula C10H16N2O2 B2555273 2-{[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]amino}cyclobutan-1-ol CAS No. 2162003-21-4

2-{[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]amino}cyclobutan-1-ol

Cat. No.: B2555273
CAS No.: 2162003-21-4
M. Wt: 196.25
InChI Key: AZIVIARONHTXCZ-UHFFFAOYSA-N
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Description

2-{[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]amino}cyclobutan-1-ol is a complex organic compound featuring a cyclobutane ring substituted with an amino group linked to a 3,5-dimethyl-1,2-oxazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]amino}cyclobutan-1-ol typically involves the reaction of cyclobutanone with 3,5-dimethyl-1,2-oxazole-4-carbaldehyde in the presence of an amine catalyst. The reaction proceeds through a nucleophilic addition mechanism, followed by cyclization to form the desired product. The reaction conditions often include mild temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-{[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]amino}cyclobutan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert the oxazole ring to its corresponding alcohol or amine derivatives.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions under basic or acidic conditions.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced alcohols or amines, and substituted compounds with various functional groups.

Scientific Research Applications

2-{[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]amino}cyclobutan-1-ol has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-{[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]amino}cyclobutan-1-ol involves its interaction with specific molecular targets and pathways. The oxazole moiety can interact with enzymes and receptors, modulating their activity. The compound may also interfere with cellular processes such as DNA replication and protein synthesis, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • **2-{[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]amino}-2-methylpropan-1-ol
  • **2-{[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]amino}butan-1-ol

Uniqueness

2-{[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]amino}cyclobutan-1-ol is unique due to its cyclobutane ring, which imparts distinct chemical and physical properties compared to its analogs

Biological Activity

The compound 2-{[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]amino}cyclobutan-1-ol is a heterocyclic organic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and implications in medicinal chemistry.

Chemical Structure and Properties

The molecular formula for this compound is C11H16N2OC_{11}H_{16}N_2O, with a molecular weight of approximately 196.26 g/mol. The structure includes a cyclobutanol moiety linked to an oxazole derivative, which may contribute to its biological activity.

Antimicrobial Activity

Recent studies have indicated that derivatives of oxazole compounds exhibit significant antimicrobial properties. For instance, certain oxazole derivatives have been reported to possess minimum inhibitory concentration (MIC) values as low as 20 µM against various bacterial strains, including resistant strains of Staphylococcus aureus and Escherichia coli .

CompoundMIC (µM)Bacterial Strain
Oxazole Derivative A20S. aureus
Oxazole Derivative B40E. coli

These findings suggest that the oxazole group in the compound may play a crucial role in its antibacterial efficacy.

Cytotoxicity Studies

In vitro cytotoxicity assays have shown that compounds similar to this compound exhibit varying degrees of cytotoxic effects against cancer cell lines. For example, studies on related compounds have demonstrated IC50 values ranging from 10 µM to 50 µM against human liver cancer cell lines .

Cell LineIC50 (µM)Reference
HepG2 (Liver)10
MCF-7 (Breast)25
B16F10 (Melanoma)15

These results indicate a promising potential for the compound in cancer therapeutics.

The proposed mechanism of action for the biological activity of this compound involves the inhibition of DNA synthesis and induction of apoptosis in cancer cells. The oxazole moiety may facilitate the formation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death .

Case Studies

  • Study on Antibacterial Activity : A study evaluated various oxazole derivatives against multidrug-resistant bacteria, revealing that some compounds exhibited superior activity compared to standard antibiotics. This highlights the potential application of such compounds in treating resistant infections.
  • Cytotoxicity Assessment : Another investigation focused on the cytotoxic effects of similar compounds on HepG2 cells. The study found that treatment with these compounds resulted in significant cell death and altered expression of apoptotic markers, indicating their potential use in cancer therapy .

Properties

IUPAC Name

2-[(3,5-dimethyl-1,2-oxazol-4-yl)methylamino]cyclobutan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O2/c1-6-8(7(2)14-12-6)5-11-9-3-4-10(9)13/h9-11,13H,3-5H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZIVIARONHTXCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CNC2CCC2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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